1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid
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Overview
Description
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid is a compound that combines a piperidine derivative with oxalic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
N-Methylation:
Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a pyridin-3-ylmethyl halide under basic conditions.
Formation of the Oxalic Acid Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Scientific Research Applications
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or psychiatric disorders.
Biological Studies: It can be used as a ligand in receptor binding studies or as a precursor for more complex biologically active molecules.
Materials Science: The compound may be explored for its potential in creating novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to specific receptors in the brain. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simple piperidine ring without additional functional groups.
N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen.
Pyridinylmethylpiperidine: Piperidine with a pyridinylmethyl group attached.
Uniqueness: 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is unique due to the combination of the piperidine ring, the pyridin-3-ylmethyl group, and the oxalic acid salt. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the pyridine ring can enhance binding affinity to certain biological targets, while the oxalic acid salt can improve solubility and stability.
This detailed overview provides a comprehensive understanding of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1158269-66-9 |
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Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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